molecular formula C9H12BFN2O2 B11754425 5-Fluoro-2-(pyrrolidin-1-yl)pyridine-4-boronic acid

5-Fluoro-2-(pyrrolidin-1-yl)pyridine-4-boronic acid

Cat. No.: B11754425
M. Wt: 210.02 g/mol
InChI Key: RULBJCFMLRZOCL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrrolidin-1-yl)pyridine-4-boronic acid is a boronic acid derivative with the molecular formula C9H12BFN2O2. This compound is notable for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science. It is often used as a building block in the synthesis of more complex molecules due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine-4-boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various methods such as cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyridine ring using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Pyrrolidine Group: The pyrrolidine group is attached to the pyridine ring through nucleophilic substitution reactions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-1-yl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups like alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-1-yl)pyridine-4-boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine-4-boronic acid: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    5-Fluoro-2-(morpholin-4-yl)pyridine-4-boronic acid: Contains a morpholine group instead of pyrrolidine, leading to variations in chemical properties and applications.

    5-Fluoro-2-(piperidin-1-yl)pyridine-4-boronic acid: Contains a piperidine group, which affects its reactivity and biological interactions.

Uniqueness

5-Fluoro-2-(pyrrolidin-1-yl)pyridine-4-boronic acid is unique due to the presence of both the fluorine atom and the pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H12BFN2O2

Molecular Weight

210.02 g/mol

IUPAC Name

(5-fluoro-2-pyrrolidin-1-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H12BFN2O2/c11-8-6-12-9(5-7(8)10(14)15)13-3-1-2-4-13/h5-6,14-15H,1-4H2

InChI Key

RULBJCFMLRZOCL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)N2CCCC2)(O)O

Origin of Product

United States

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